![molecular formula C25H23NO2 B3029230 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate CAS No. 59443-80-0](/img/structure/B3029230.png)
4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Vue d'ensemble
Description
The compound "4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate" is a derivative of the cyanobiphenyl family, which is known for its liquid crystalline properties. The cyanobiphenyls are characterized by a cyano group (-CN) attached to a biphenyl moiety, which is further linked to an aliphatic chain or other substituents that can influence their mesomorphic behavior and transition temperatures .
Synthesis Analysis
The synthesis of cyanobiphenyl derivatives often involves multiple steps, including halogenation, coupling reactions, and the introduction of various functional groups to achieve the desired liquid crystalline properties. For instance, the synthesis of 4'-bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a related compound, was achieved through a three-step process starting from 4'-methyl-2-cyano-biphenyl, which involved azide ion reaction, trityl protection, and bromination . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of cyanobiphenyl derivatives is crucial for their mesogenic behavior. X-ray diffraction studies have revealed that the biphenyl core often exhibits a twisted conformation, with the dihedral angle between the benzene rings playing a significant role in the mesophase properties . The orientation of the aliphatic chain and the overall molecular shape also contribute to the liquid crystalline phases observed .
Chemical Reactions Analysis
Cyanobiphenyls can undergo various chemical reactions, particularly at the functional groups attached to the biphenyl core. For example, the bromomethyl group in 4'-bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl can be used for further chemical modifications, such as cross-coupling reactions . The cyano group itself is a reactive site that can participate in nucleophilic addition reactions, although specific reactions involving "this compound" are not described in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanobiphenyl derivatives, such as melting points, transition temperatures, and dielectric anisotropy, are influenced by the molecular structure and substituents. Studies have shown that the position and extent of substitution, such as fluoro-substitution, can significantly affect these properties . The presence of a cyano group generally promotes nematic liquid crystalline phases, while the length and conformation of the aliphatic chain can modulate the mesophase stability and transition temperatures .
Applications De Recherche Scientifique
Liquid Crystalline Properties
4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, and similar compounds, have been studied for their liquid crystalline properties. In a study by Yamamoto et al. (2005), the liquid crystallinity of various benzoates, including those with cyano groups, was compared to biphenyl homologues, revealing unique properties that are significant for liquid crystal technology (Yamamoto et al., 2005).
Structural and Chemical Analysis
Research by Ardeleanu et al. (2018) focused on the synthesis and structural analysis of 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a compound closely related to this compound. This study provides insights into the synthetic approaches and the molecular structure of such compounds, which are essential for understanding their potential applications (Ardeleanu et al., 2018).
Quantum Chemical Computations
A study by Prasad and Ojha (2018) utilized quantum chemical calculations to analyze the properties of cyano-substituted nematogens like 4-Cyanophenyl-4’-n-Pentylbenzoate (CPPB). This research contributes to understanding the chemical and thermal stability of such compounds, which is crucial for their application in display and photonic technologies (Prasad & Ojha, 2018).
Sensor Applications
Chen et al. (2015) developed a liquid crystal sensor system using 4-cyano-4'-pentyl biphenyl, a compound similar to this compound, for detecting mercuric ions in aqueous solutions. This study highlights the potential of such compounds in environmental monitoring and water quality testing (Chen et al., 2015).
Liquid Crystal Stationary Phase for Chromatography
Pesek et al. (2000) researched the use of liquid crystals like 4-cyano-4'-n-pentyl-1,1'-biphenyl as chemically bonded stationary phases for high-performance liquid chromatography (HPLC). This application is essential for analytical chemistry, particularly in separating and analyzing complex mixtures (Pesek et al., 2000).
Safety and Hazards
“4’-Cyano-[1,1’-biphenyl]-4-yl 4-pentylbenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
The compound 4’-Cyano-[1,1’-biphenyl]-4-yl 4-pentylbenzoate, also known as 4-Cyanobiphenyl 4’-pentylbenzoate or 5CB, is a commonly used nematic liquid crystal . The primary targets of this compound are the liquid crystal phases near room temperature .
Mode of Action
The compound interacts with its targets by inducing a phase transition. Specifically, it undergoes a phase transition from a crystalline state to a nematic state at 22.5 °C, and it goes from a nematic to an isotropic state at 35.0 °C .
Biochemical Pathways
The phase transitions it induces are crucial for its use in liquid crystal displays .
Pharmacokinetics
Its physical properties such as density (1022 g/cm³), melting point (225 °C), and viscosity (28 mPa·s) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of phase transitions in liquid crystal displays . The compound’s ability to transition between different states at specific temperatures allows it to modulate the optical properties of the display.
Action Environment
Environmental factors such as temperature significantly influence the compound’s action, efficacy, and stability. For instance, the compound transitions from a crystalline state to a nematic state at 22.5 °C, and from a nematic to an isotropic state at 35.0 °C . Therefore, the operational environment’s temperature is a critical factor in its performance.
Propriétés
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-pentylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h6-17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLNWDDXMHCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676916 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59443-80-0 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




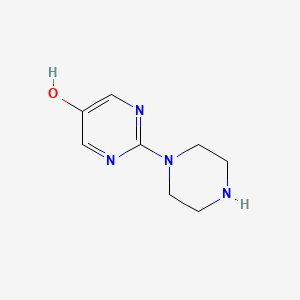
![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)
![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)
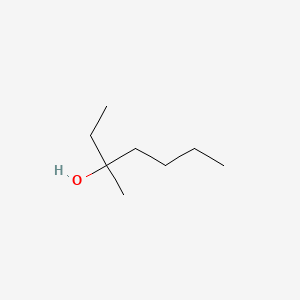
![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)
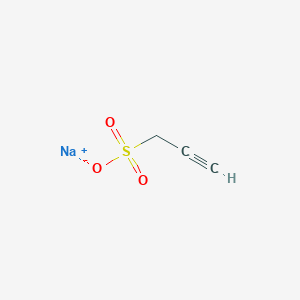

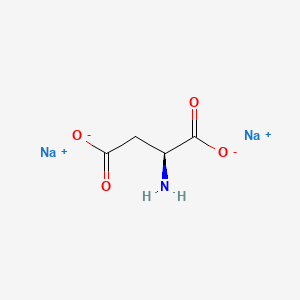

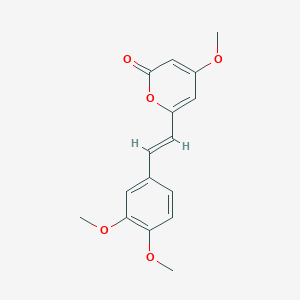
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)

